
(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid
概要
説明
The compound “(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid” is a type of boronic acid. Boronic acids are organoboron compounds that are commonly studied in organic chemistry . They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates .
Synthesis Analysis
Boronic acids, such as the one you’re interested in, can be synthesized using various methods. One common method involves the use of aromatic diamine, HCl, and 2-ethoxyethanol at 100 °C for 2 hours. This is followed by the addition of 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid, and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM) in 2-ethoxyethanol at room temperature for 18 hours .Molecular Structure Analysis
The molecular formula of this compound is C15H17BO5 . Its InChI code is 1S/C15H17BO5/c1-19-14-7-11(8-15(9-14)20-2)10-21-13-5-3-12(4-6-13)16(17)18/h3-9,17-18H,10H2,1-2H3 . The Canonical SMILES representation is B(C1=CC=C(C=C1)OCC2=CC(CC(C2)OC)OC)(O)O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 288.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 6. Its exact mass and monoisotopic mass are both 288.1169038 g/mol. Its topological polar surface area is 68.2 Ų .科学的研究の応用
Suzuki Cross-Coupling Reaction
(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid is notably utilized in organic synthesis, particularly in the Suzuki cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds, making it a fundamental step in the synthesis of various complex organic compounds. It involves the coupling of aryl and vinyl boronic acids with aryl or vinyl halides or triflates in the presence of a palladium catalyst, offering a method for creating biaryls, a structure found in many biologically active molecules. A study detailed the clean preparation of bis(3,5-dimethylphenyl)borinic acid, which was then effectively coupled with a vinyl triflate using Suzuki cross-coupling conditions, highlighting the efficient transfer of both aryl groups from boron in this step (Winkle & Schaab, 2001).
Characterization and Chemical Properties
Further research explored the formation of new tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. The study thoroughly characterized these compounds, detailing their formation, structure, and chemical properties. It demonstrated the smooth hydrolysis of tetraarylpentaborates to generate distinct compounds, offering insights into the reactivity and potential applications of these boron-containing compounds (Nishihara, Nara, & Osakada, 2002).
Antioxidant Properties
The antioxidant potential of certain compounds derived from boronic acids has also been a subject of interest. One study synthesized a series of compounds including 4-amino-3-(4-(((4-hydroxy-3,5dimethoxybenzyl)oxy)methyl)phenyl)-1,2,4-triazole-5-thione and evaluated their antioxidant properties using assays like DPPH and ferric reducing antioxidant power (FRAP). The findings indicated significant free-radical scavenging ability, presenting these boronic acid derivatives as potential antioxidants (Hussain, 2016).
Radiotherapy Agents
Boronic acid compounds have been studied for their potential in radiotherapy. One research highlighted the utility of boronic acid adducts of radioactive isotopes of rhenium dioxime complexes as agents for labeling biologically active compounds. These adducts were described to hold significance for radiotherapy, indicating the versatile applications of boronic acid derivatives in medical fields (Francesconi & Treher, 1990).
Safety and Hazards
将来の方向性
Given the diverse applications of boronic acids, there is significant interest in further studying these compounds in medicinal chemistry. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, it is likely that future research will continue to explore the potential of boronic acids, including “(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid”, in the development of new drugs .
作用機序
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.
Mode of Action
In the context of Suzuki-Miyaura coupling reactions, the compound likely participates in the transmetalation step . This process involves the transfer of an organic group from boron to palladium . The compound, being a boronic acid, would provide the organic group for this transfer.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds . The compound’s role in these reactions would therefore have downstream effects on the synthesis of various organic compounds.
Result of Action
The result of the compound’s action in Suzuki-Miyaura coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of the compound, like other boronic acids used in Suzuki-Miyaura coupling reactions, can be influenced by various environmental factors. These may include the presence of a palladium catalyst, the pH of the environment, and the temperature .
生化学分析
Biochemical Properties
(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property allows the compound to interact with enzymes, proteins, and other biomolecules that contain hydroxyl groups. For instance, it can bind to serine proteases, which have active sites containing serine residues. The interaction between this compound and these enzymes can inhibit their activity, making it a useful tool for studying enzyme function and regulation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in gene transcription and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this level can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can affect metabolic pathways by inhibiting key enzymes, altering the levels of metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins. Additionally, this compound can be targeted to the mitochondria or endoplasmic reticulum, affecting the function of these organelles and influencing cellular metabolism .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid involves the reaction of 3,5-dimethylphenol with 3,5-dimethoxybenzyl chloride to form the intermediate, which is then reacted with boronic acid to yield the final product.", "Starting Materials": [ "3,5-dimethylphenol", "3,5-dimethoxybenzyl chloride", "boronic acid" ], "Reaction": [ "Step 1: 3,5-dimethylphenol is reacted with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to form the intermediate (4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenol).", "Step 2: The intermediate is then reacted with boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate to yield the final product, (4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid." ] } | |
| 1072951-94-0 | |
分子式 |
C17H21BO5 |
分子量 |
316.2 g/mol |
IUPAC名 |
[4-[(3,5-dimethoxyphenoxy)methyl]-3,5-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C17H21BO5/c1-11-5-13(18(19)20)6-12(2)17(11)10-23-16-8-14(21-3)7-15(9-16)22-4/h5-9,19-20H,10H2,1-4H3 |
InChIキー |
KSHLSSLREUYDHF-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C(=C1)C)OCC2=CC(=CC(=C2)OC)OC)C)(O)O |
正規SMILES |
B(C1=CC(=C(C(=C1)C)COC2=CC(=CC(=C2)OC)OC)C)(O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


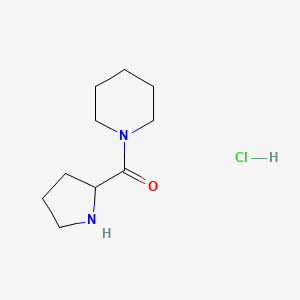

![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
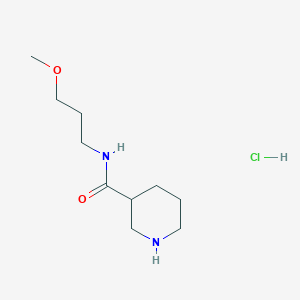

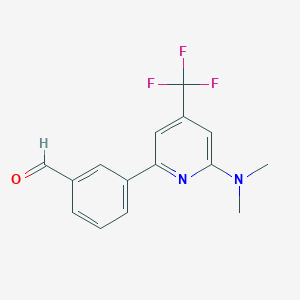
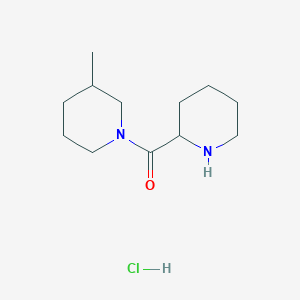
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
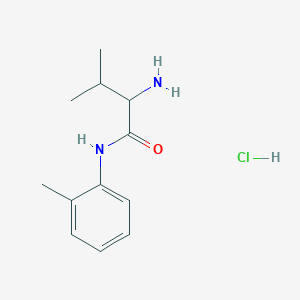
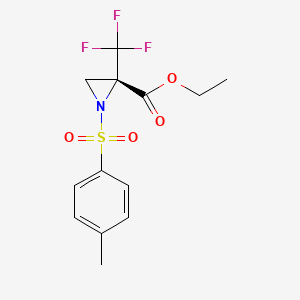
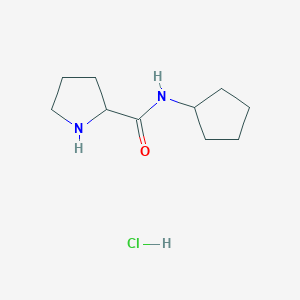

![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)
